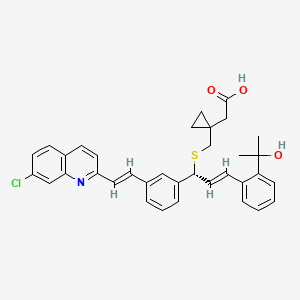

Montelukast Bisolefin Impurity

Description

Significance of Impurity Control in Active Pharmaceutical Ingredients (APIs)

The control of impurities in APIs is a paramount concern in the pharmaceutical industry, as their presence, even in minute quantities, can significantly affect the quality, safety, and efficacy of the final drug product. cymitquimica.comjpionline.org Impurities can alter the drug's stability, potentially reducing its shelf life and therapeutic effectiveness. veeprho.comcontractpharma.com More critically, some impurities can be pharmacologically active or toxic, leading to adverse health consequences that are not associated with the API itself. contractpharma.comnih.gov Certain impurities have been identified as mutagenic or carcinogenic, posing a significant risk to patient health. nih.gov

To mitigate these risks, international regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines. jpionline.org The ICH Q3A(R2) and Q3B(R2) guidelines, for instance, provide a framework for the identification, qualification, and control of impurities in new drug substances and products, respectively. pharmaffiliates.comeuropa.eu These guidelines set thresholds for reporting, identification, and qualification, compelling manufacturers to undertake thorough impurity profiling. ich.org This process involves sophisticated analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to detect, quantify, and characterize impurities. contractpharma.comoceanicpharmachem.com Adherence to these regulatory standards is essential for gaining drug approval and ensuring patient safety. pharmacy.biz

Overview of Montelukast (B128269) and its Known Related Substances

Montelukast is a potent and selective cysteinyl leukotriene receptor antagonist used in the management of asthma and allergic rhinitis. rroij.com It functions by blocking the action of leukotriene D4 at the CysLT1 receptor in the lungs and bronchial tubes, which reduces bronchoconstriction and inflammation. globalresearchonline.net The synthesis of Montelukast is a complex multi-step process, which, along with potential degradation, can lead to the formation of several related substances or impurities.

Regulatory bodies and pharmacopoeias, including the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), list several official impurities for Montelukast. sigmaaldrich.com These are closely monitored to ensure the quality and safety of the final drug product. Common impurities arise from various stages, including synthesis and degradation. asianpubs.org Photolytic degradation, for example, can lead to the formation of the (Z)-isomer of Montelukast, also known as the cis-isomer. rroij.com

The table below summarizes some of the well-documented impurities of Montelukast.

| Impurity Name | Common Origin | Notes |

| Montelukast Sulfoxide (B87167) | Oxidation/Degradation | A major degradation product, often exceeding qualification limits in commercial tablets. rroij.comnih.gov |

| Montelukast cis-Isomer (Z-isomer) | Photodegradation | Forms upon exposure of Montelukast to light. rroij.com |

| Montelukast Michael Adducts (I & II) | Synthesis By-product | Process-related impurities. rroij.com |

| Montelukast Methyl Ketone | Synthesis By-product | A known process-related impurity. nih.govgoogle.com |

| Montelukast Methylstyrene | Synthesis By-product | A known process-related impurity. rroij.com |

| Dehydrated Montelukast | Degradation | A known degradation impurity. google.com |

Academic Rationale for Research on Montelukast Bisolefin Impurity

While several Montelukast impurities are well-documented and controlled, ongoing research aims to identify and characterize novel or less common related substances. asianpubs.org The rationale for this continued investigation is rooted in the principle that a comprehensive understanding of all potential impurities is crucial for ensuring drug safety and optimizing manufacturing processes. oceanicpharmachem.com Different synthetic routes can produce unique impurity profiles, necessitating a thorough investigation of any new peaks observed during chromatographic analysis. asianpubs.org

The "this compound" represents one such compound of academic and industrial interest. Although not as commonly cited as impurities like the sulfoxide or cis-isomer, its potential formation warrants investigation. Research into this specific impurity is driven by several factors:

Process Optimization: Understanding the mechanism by which the Bisolefin impurity is formed can help chemists modify reaction conditions to minimize or eliminate its generation, leading to a purer final product and more efficient synthesis.

Comprehensive Quality Control: The identification and synthesis of potential impurities, including the Bisolefin impurity, are necessary to develop reference standards. google.com These standards are crucial for validating analytical methods used to test commercial batches of the API, ensuring that even trace amounts of the impurity can be accurately detected and quantified.

Regulatory Compliance and Safety: As analytical techniques become more sensitive, previously undetected impurities may be observed. Regulatory agencies require the identification and characterization of any impurity present above the identification threshold (typically 0.10% to 0.15%). asianpubs.org Therefore, proactive research into potential impurities like the Bisolefin compound ensures that manufacturers can meet evolving regulatory expectations and fully assess the safety profile of their product.

The study of the this compound is part of a broader, diligent effort within the pharmaceutical sciences to characterize every component in a drug substance, ensuring that the medicines delivered to patients are of the highest possible quality and safety.

Properties

Molecular Formula |

C35H34ClNO3S |

|---|---|

Molecular Weight |

584.2 g/mol |

IUPAC Name |

2-[1-[[(E,1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]prop-2-enyl]sulfanylmethyl]cyclopropyl]acetic acid |

InChI |

InChI=1S/C35H34ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-17,20-21,32,40H,18-19,22-23H2,1-2H3,(H,38,39)/b15-10+,17-13+/t32-/m1/s1 |

InChI Key |

MMLZFQXNMURXRM-PRNBKLIKSA-N |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1/C=C/[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O |

Canonical SMILES |

CC(C)(C1=CC=CC=C1C=CC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O |

Origin of Product |

United States |

Origin and Mechanistic Understanding of Montelukast Bisolefin Impurity Formation

Process-Related Impurity Pathways in Montelukast (B128269) Synthesis

The synthesis of Montelukast is a multi-step process where the potential for impurity formation is inherent. google.com The bisolefin impurity can be introduced as a process-related impurity, originating from specific steps and the reactivity of intermediates.

Specific Synthetic Steps Prone to Bisolefin Formation

The formation of Montelukast involves the coupling of two key intermediates. A crucial step involves the reaction of a mesylate intermediate, 2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-methanesulfonyloxypropyl)phenyl)-2-propanol, with [1-(mercaptomethyl)cyclopropyl]acetic acid. google.com It is during this phase and subsequent steps that the conditions can be conducive to the formation of the bisolefin impurity. The considerable chemical instability of Montelukast and its intermediates influences its industrial production. google.com

Influence of Intermediate Reactivity on Impurity Generation

The primary precursor to the bisolefin impurity is often the Montelukast molecule itself or its immediate precursors which contain a tertiary alcohol group. rroij.com This tertiary alcohol is susceptible to dehydration, an elimination reaction where a water molecule is lost, leading to the formation of a double bond. rroij.comglobalresearchonline.net The reactivity of this alcohol group is a key factor. For instance, the mesylate intermediate, being unstable, can undergo undesired intramolecular conversions. google.com Acidic conditions, which may be present during certain synthetic transformations or work-up procedures, can protonate the hydroxyl group, turning it into a good leaving group (water) and facilitating the elimination reaction to form an olefinic impurity. rroij.com

Degradation Pathways of Montelukast Yielding Bisolefin Impurity

Beyond the synthesis process, Montelukast can degrade over time or under specific stress conditions to form the bisolefin impurity. google.comglobalresearchonline.net

Forced Degradation Studies Revealing Bisolefin Formation

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance. ajpaonline.comnih.govneliti.com These studies involve subjecting the API to harsh conditions such as acid and base hydrolysis, oxidation, heat, and light. nih.govjpionline.orgscispace.com Multiple studies have demonstrated that Montelukast is susceptible to degradation under various stress conditions. ajpaonline.comresearchgate.net Specifically, dehydration at the tertiary alcohol group to produce the corresponding olefin has been identified as a degradation pathway. globalresearchonline.netresearchgate.net Another degradation impurity that has been described is montelukast dehydrated, which is formed by the loss of the tertiary hydroxyl group. rroij.com

Role of Specific Stress Conditions in Bisolefin Generation

The formation of the bisolefin impurity is particularly favored under certain stress conditions.

Acidic Conditions: Acidic environments are a primary driver for the formation of the bisolefin impurity. rroij.com In the presence of acid, the tertiary hydroxyl group of Montelukast can be protonated, leading to its elimination as water and the subsequent formation of a double bond, resulting in the bisolefin impurity. rroij.com Studies have shown that Montelukast degrades in acidic pH. ajpaonline.com

Thermal Stress: Exposure to heat can also promote the dehydration reaction. ajpaonline.com Thermal stress studies on Montelukast have indicated its degradation upon heat exposure. ajpaonline.com

Photolytic Degradation: While photoisomerization to the cis-isomer is a more commonly cited photolytic degradation pathway for Montelukast, the potential for other degradation reactions, including those leading to olefinic impurities, exists. globalresearchonline.netrsc.orgresearchgate.net One study identified an unknown impurity after exposing Montelukast to sunlight. rsc.org

Below is a table summarizing the findings from forced degradation studies on Montelukast:

| Stress Condition | Observation | Primary Degradation Products | Reference |

| Acid Hydrolysis | Significant degradation observed. | Montelukast Impurity F, Dehydrated Montelukast | rroij.comscispace.com |

| Base Hydrolysis | Stable or minimal degradation observed. | - | scispace.com |

| Oxidative | Significant degradation observed. | Montelukast Sulfoxide (B87167) (Impurity A) | scispace.comresearchgate.net |

| Thermal | Degradation observed. | - | ajpaonline.com |

| Photolytic | Degradation observed. | Cis-isomer, Montelukast S-oxide | globalresearchonline.netresearchgate.net |

Theoretical Postulations on Bisolefin Impurity Formation Mechanisms

The formation of the Montelukast Bisolefin Impurity is mechanistically understood to proceed through a carbocation intermediate. The generally accepted mechanism involves the following steps:

Protonation of the Tertiary Alcohol: In an acidic medium, the lone pair of electrons on the oxygen atom of the tertiary alcohol group attacks a proton (H+). This protonation event converts the poor leaving group (-OH) into a good leaving group (-OH2+).

Formation of a Carbocation: The protonated hydroxyl group departs as a molecule of water, leading to the formation of a tertiary carbocation. This carbocation is relatively stable due to the electron-donating effects of the surrounding alkyl groups.

Deprotonation and Alkene Formation: A base (which can be water or another molecule in the reaction mixture) abstracts a proton from a carbon atom adjacent to the carbocation. The electrons from the C-H bond then move to form a new pi bond (C=C), resulting in the formation of the bisolefin impurity.

This E1 (elimination, unimolecular) type mechanism is a well-established pathway for the acid-catalyzed dehydration of tertiary alcohols and provides a sound theoretical basis for the formation of the this compound during both synthesis and degradation.

Isolation, Purification, and Structural Elucidation of Montelukast Bisolefin Impurity

Methodologies for Analytical Isolation of Montelukast (B128269) Bisolefin Impurity

The initial step in characterizing an unknown impurity is its isolation from the reaction mixture or the final API in a pure form. This is essential to obtain unambiguous data from subsequent spectroscopic analyses.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the predominant technique for isolating Montelukast Bisolefin Impurity. The method is an scaled-up version of analytical HPLC, designed to separate and collect larger quantities of a specific component.

The process involves injecting a concentrated solution of crude Montelukast, known to contain the bisolefin impurity, onto a preparative chromatography column. The separation is typically achieved using a reversed-phase column (e.g., C18) due to the non-polar nature of both Montelukast and its bisolefin impurity. A gradient elution mobile phase is employed to effectively resolve the impurity from the main compound and other related substances. Fractions are collected at specific time intervals, guided by a UV detector that monitors the column eluent. The fractions corresponding to the impurity peak are pooled, and the solvent is evaporated to yield the isolated, purified solid.

| Parameter | Typical Condition | Purpose |

| Technique | Preparative Reversed-Phase HPLC | To separate components based on hydrophobicity. |

| Stationary Phase | Octadecyl silane (B1218182) (C18), packed in a wide-bore column (e.g., >20 mm i.d.) | Provides a non-polar surface for effective separation. |

| Mobile Phase | A gradient mixture of Acetonitrile and an aqueous buffer (e.g., Ammonium acetate) | Allows for the elution of compounds with varying polarities. |

| Detection | UV-Vis Detector (e.g., at 280 nm or 345 nm) | To monitor the elution profile and identify the peak of interest. |

| Collection | Automated or manual fraction collection based on retention time. | To isolate the pure impurity for further analysis. |

| Post-Processing | Evaporation of solvent (e.g., using a rotary evaporator or lyophilizer). | To obtain the impurity in a solid, solvent-free form. |

Comprehensive Structural Characterization Techniques for this compound

Once isolated, the impurity undergoes a battery of spectroscopic and analytical tests to definitively determine its chemical structure.

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR are used to confirm the proposed structure of this compound, which is formed via the loss of a water molecule from the tertiary alcohol of Montelukast.

¹H NMR Analysis: The ¹H NMR spectrum provides critical confirmation of the structural change. The most significant observation is the disappearance of the singlet signal corresponding to the tertiary hydroxyl proton (-OH) of Montelukast. Concurrently, new signals appear in the olefinic region of the spectrum (typically δ 5.0–7.0 ppm), which are characteristic of protons attached to carbon-carbon double bonds. These new signals confirm the formation of the diene system. Other signals corresponding to the quinoline (B57606), chlorophenyl, and cyclopropyl (B3062369) groups remain largely consistent with the parent structure, albeit with minor shifts due to the altered electronic environment.

¹³C NMR Analysis: The ¹³C NMR spectrum provides complementary evidence. The signal for the tertiary carbinol carbon (C-OH) of Montelukast (typically around δ 75 ppm) is absent in the spectrum of the impurity. In its place, new signals appear in the downfield region (typically δ 115–145 ppm), corresponding to the four sp²-hybridized carbons of the newly formed conjugated diene system.

Table 3.2.1: Key Comparative NMR Data for Montelukast and its Bisolefin Impurity (Note: Chemical shifts (δ) are approximate and may vary based on solvent and instrument.)

| Analysis | Structural Feature | Montelukast (Parent) | This compound (Observed) | Interpretation |

|---|---|---|---|---|

| ¹H NMR | Tertiary -OH Proton | Present (e.g., δ ~4.5-5.5 ppm, broad singlet) | Absent | Confirms loss of the hydroxyl group. |

| Olefinic Protons | Absent | Present (e.g., multiple signals in δ 5.0-7.0 ppm region) | Confirms formation of C=C double bonds. | |

| ¹³C NMR | Tertiary Carbinol Carbon (C-OH) | Present (e.g., δ ~75 ppm) | Absent | Confirms loss of the hydroxyl-bearing carbon. |

| Olefinic Carbons (C=C) | Absent | Present (e.g., 4 signals in δ 115-145 ppm region) | Confirms formation of the diene system. |

Mass spectrometry provides the exact molecular weight and elemental composition, along with fragmentation data that helps piece the structure together.

HRMS Analysis: HRMS analysis provides a highly accurate mass measurement of the molecular ion. Montelukast (C₃₅H₃₆ClNO₃S) has a monoisotopic mass of 585.2053 Da. The bisolefin impurity is formed by dehydration (loss of H₂O, 18.0106 Da). Therefore, its expected molecular formula is C₃₅H₃₄ClNS, with a theoretical monoisotopic mass of 567.1947 Da. HRMS analysis of the isolated impurity typically yields a measured mass for the protonated molecule [M+H]⁺ that is within a few parts per million (ppm) of the theoretical value (568.2026 Da), confirming the elemental formula.

MS/MS Analysis: Tandem mass spectrometry (MS/MS) involves selecting the parent ion ([M+H]⁺ at m/z 568.2) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern of the bisolefin impurity differs from that of Montelukast. The conjugated diene system in the impurity can stabilize certain fragmentation pathways. Key fragments observed often correspond to the cleavage of the thioether bond or fragmentation around the cyclopropane (B1198618) ring, providing further evidence for the proposed connectivity.

Table 3.2.2: High-Resolution Mass Spectrometry Data

| Compound | Molecular Formula | Ion | Theoretical Mass (Da) | Observed Mass (Da) | Interpretation |

|---|---|---|---|---|---|

| This compound | C₃₅H₃₄ClNS | [M+H]⁺ | 568.2026 | ~568.2024 | Confirms the elemental composition resulting from dehydration of Montelukast. |

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. When comparing the FTIR spectra of Montelukast and its bisolefin impurity, the most telling difference is related to the hydroxyl group.

The spectrum of Montelukast shows a characteristic broad absorption band in the region of 3300–3500 cm⁻¹, corresponding to the O-H stretching vibration of the tertiary alcohol. This band is completely absent in the FTIR spectrum of the this compound. Furthermore, the impurity's spectrum may show more pronounced absorption bands in the 1600–1650 cm⁻¹ region, attributable to C=C stretching vibrations of the newly formed conjugated diene system.

Table 3.2.3: Key FTIR Absorption Bands

| Vibrational Mode | Wavenumber (cm⁻¹) | Montelukast (Parent) | This compound (Observed) | Interpretation |

|---|---|---|---|---|

| O-H Stretch (Alcohol) | ~3400 (Broad) | Present | Absent | Confirms the loss of the -OH functional group. |

| C=C Stretch (Alkene) | ~1600-1650 | Minimal/Aromatic | Present/Enhanced | Consistent with the formation of new C=C double bonds. |

| C-H Stretch (Aromatic/Aliphatic) | ~2850-3100 | Present | Present | Confirms the presence of the core hydrocarbon skeleton. |

While HRMS provides a highly accurate determination of the elemental formula, classical elemental analysis (CHN/S analysis) can be used as an orthogonal technique for confirmation. This method involves combusting a small, precise amount of the purified impurity and measuring the resulting amounts of CO₂, H₂O, N₂, and SO₂ to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur. The experimental percentages are then compared with the theoretical values calculated from the proposed molecular formula, C₃₅H₃₄ClNS.

Table 3.2.4: Elemental Analysis Data for this compound

| Element | Theoretical % (for C₃₅H₃₄ClNS) | Found % (Typical Experimental Result) |

|---|---|---|

| Carbon (C) | 74.00 | 73.95 |

| Hydrogen (H) | 6.03 | 6.08 |

| Chlorine (Cl) | 6.24 | (Determined separately) |

| Nitrogen (N) | 2.46 | 2.41 |

| Sulfur (S) | 5.64 | 5.59 |

The close agreement between the theoretical and experimentally found percentages provides definitive proof of the elemental composition, corroborating the findings from mass spectrometry and completing the structural elucidation of the impurity.

Advanced Chromatographic-Spectroscopic Coupling for Unambiguous Identification

The unambiguous identification of pharmaceutical impurities, such as the this compound, is a critical step in ensuring drug quality and safety. Due to their often low concentration and structural similarity to the active pharmaceutical ingredient (API), definitive characterization requires sophisticated analytical methodologies. ajrconline.orgsgs-institut-fresenius.de Advanced hyphenated techniques, which couple the powerful separation capabilities of liquid chromatography with the detailed structural insights of spectroscopy, are indispensable for this purpose. ajpaonline.comnih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), tandem Mass Spectrometry (LC-MS/MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are paramount in the structural elucidation process. ajrconline.orgijfmr.com

The initial detection of an unknown impurity often occurs during routine High-Performance Liquid Chromatography (HPLC) analysis. sgs-institut-fresenius.deshimadzu.com Once detected, the primary goal is to determine its molecular weight and structure. LC-MS serves as the frontline tool for this investigation. ijpsonline.comresearchgate.net By interfacing an HPLC system with a mass spectrometer, separated components are ionized and their mass-to-charge (m/z) ratio is determined. For the this compound, which has a molecular formula of C₃₅H₃₄ClNO₃S and a molecular weight of 584.18, a high-resolution mass spectrometer would detect the protonated molecule [M+H]⁺ at m/z 584.17. lgcstandards.comaxios-research.com

Table 1: Typical LC-MS Analytical Conditions for Montelukast Impurity Profiling This table is interactive. Click on the headers to sort.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 5µm) |

| Mobile Phase | Gradient mixture of Acetonitrile and Ammonium Acetate/Formate buffer |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detector | UV at 280 nm and Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Scan Range | m/z 100-1000 |

While LC-MS provides crucial molecular weight data, it may not be sufficient for complete structural confirmation, especially for isomers. ijpsonline.com Tandem mass spectrometry (LC-MS/MS) offers a deeper level of structural detail. synthinkchemicals.com In an LC-MS/MS experiment, the parent ion of the impurity (m/z 584.17) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. shimadzu.comresearchgate.net The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For instance, the fragmentation of Montelukast and its impurities often shows characteristic losses and daughter ions corresponding to the quinoline and cyclopropylacetic acid moieties of the parent structure. rsc.orgjapsonline.comnih.gov This allows analysts to pinpoint structural modifications, such as the presence of the two olefinic bonds in the bisolefin impurity.

Table 2: Representative MS/MS Fragmentation Data for this compound This table is interactive. Click on the headers to sort.

| Precursor Ion (m/z) | Product Ions (m/z) | Interpretation |

|---|---|---|

| 584.17 | 566.16 | Loss of H₂O |

| 584.17 | 422.10 | Corresponds to the core structure after loss of the cyclopropylacetic acid and thioether side chain |

For absolute and unambiguous structural confirmation, particularly for novel impurities, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method. rsc.orgasianpubs.org After isolating a sufficient quantity of the impurity, typically using preparative HPLC, a suite of NMR experiments (including ¹H NMR, ¹³C NMR, and 2D-NMR like COSY and HSQC) is performed. researchgate.netrsc.org NMR provides precise information about the chemical environment of each proton and carbon atom, allowing for the complete mapping of the molecular structure. rsc.org In the case of the this compound, ¹H NMR spectroscopy would be critical to confirm the presence and configuration of the additional vinyl group protons, which would appear in the characteristic olefinic region of the spectrum, clearly distinguishing it from Montelukast and other related substances. rsc.org

The integrated data from this combination of advanced chromatographic and spectroscopic techniques provides a comprehensive and unambiguous structural elucidation of the impurity, ensuring that all potential risks can be properly assessed and controlled. ijfmr.com

Analytical Method Development and Validation for Montelukast Bisolefin Impurity Detection and Quantification

Development of Stability-Indicating Chromatographic Methods.researchgate.netwisdomlib.orgnih.govresearchgate.netpsu.edu

The primary objective in developing analytical methods for pharmaceutical impurities like Montelukast (B128269) Bisolefin Impurity is to create a stability-indicating method (SIM). A SIM is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. nih.govpsu.edu Crucially, a SIM must be able to separate the API from its impurities and degradation products, ensuring that any quantitative measurement of the API is not affected by the presence of these other components. nih.govresearchgate.net Forced degradation studies, which involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light, are integral to developing and validating a SIM. nih.govresearchgate.netresearchgate.net These studies help to identify potential degradation products and demonstrate the method's specificity in separating these from the main compound. nih.govresearchgate.net

Liquid Chromatography (LC) Method Optimization (HPLC, U-HPLC).researchgate.netresearchgate.netglobalresearchonline.netiajps.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (U-HPLC) are the predominant techniques for the analysis of Montelukast and its related substances, including the Bisolefin impurity. researchgate.netiajps.com These methods offer the high resolution and sensitivity required to separate structurally similar compounds within a complex mixture. researchgate.netresearchgate.net U-HPLC, utilizing smaller particle size columns (typically under 2 µm), provides advantages over traditional HPLC, including faster analysis times and improved separation efficiency. researchgate.net The development process involves a systematic optimization of chromatographic parameters to achieve effective separation and quantification. iajps.com

The choice of the stationary phase is a critical first step in method development. For Montelukast and its impurities, which are hydrophobic and contain acidic functional groups, reversed-phase chromatography is the most common approach. researchgate.netnih.gov Various column chemistries have been successfully employed to achieve the desired separation.

C18 (Octadecylsilane): This is the most widely used stationary phase due to its strong hydrophobic retention. Columns like Hypersil BDS C18, Atlantis dC18, and Inertsil ODS C18 have been reported for the separation of Montelukast and its impurities. researchgate.netresearchgate.netjpionline.orgscispace.comresearchgate.net The C18 phase provides a robust platform for separating the main component from various process-related and degradation impurities. nih.govresearchgate.net

Phenyl-Hexyl: Columns with phenyl-based chemistry, such as Phenomenex Luna Phenyl-Hexyl or Kinetex Phenyl-Hexyl, offer alternative selectivity. iajps.comgoogle.com The π-π interactions between the phenyl rings of the stationary phase and the aromatic moieties in Montelukast and its impurities can provide enhanced resolution for specific compound pairs, including geometric isomers. globalresearchonline.netgoogle.com

Mixed-Mode: Columns like the Heritage MA combine hydrophobic (C18) and ion-exchange functionalities. This dual retention mechanism can be advantageous for separating compounds with diverse polarities and ionic characteristics, such as Montelukast (which is zwitterionic in nature) and its impurities. zodiaclifesciences.com Retention can be finely tuned by adjusting the mobile phase's organic content, buffer concentration, and pH. zodiaclifesciences.com

Table 1: Examples of Chromatographic Columns Used in Montelukast Impurity Analysis

| Column Name | Chemistry | Dimensions | Particle Size | Application Note | Source(s) |

|---|---|---|---|---|---|

| Hypersil BDS C18 | Octadecylsilane | 100 x 2.1 mm | 1.7 µm | U-HPLC method for impurities and degradants. | researchgate.net |

| Atlantis dC18 | Octadecylsilane | 250 x 4.6 mm | 5 µm | RP-HPLC method for separating process and degradation impurities. | researchgate.netsemanticscholar.org |

| Phenomenex Phenyl | Phenyl | 4.6 x 150 mm | 3 µm | HPLC method for detecting multiple related substances. | google.com |

| Kinetex Phenyl-Hexyl | Phenyl-Hexyl | 150 x 4.6 mm | 5 µm | U-HPLC method for related substances. | iajps.com |

| Sunfire C18 | Octadecylsilane | 250 x 4.6 mm | 5 µm | RP-HPLC for estimation of Montelukast. | nih.gov |

| Heritage MA | Mixed-Mode | - | - | Analysis of Montelukast and related impurities. | zodiaclifesciences.com |

| Agilent Phenyl | Phenyl | 150 x 4.6 mm | 3.5 µm | HPLC method for various known impurities. | google.com |

The mobile phase composition, including the organic modifier, aqueous buffer, pH, and elution mode (isocratic or gradient), must be carefully optimized to resolve the Montelukast peak from all impurities, including the Bisolefin impurity.

Organic Modifiers: Acetonitrile and methanol (B129727) are the most common organic solvents used. researchgate.netgoogle.com Acetonitrile often provides better peak shape and lower UV cutoff. The ratio of the organic modifier to the aqueous phase is adjusted to control the retention time of the analytes. researchgate.net

Gradient Elution: Due to the complexity of the impurity profile, a gradient elution program is often necessary. researchgate.netgoogle.comgoogle.com A typical gradient starts with a lower percentage of the organic modifier to retain and separate more polar impurities, followed by a gradual increase in the organic phase concentration to elute the main component and more hydrophobic impurities like the Bisolefin. researchgate.netgoogle.com This approach allows for the separation of a wide range of compounds with different polarities in a single run. semanticscholar.org

Table 2: Examples of Mobile Phase Compositions for Montelukast Impurity Analysis

| Mobile Phase A | Mobile Phase B | Elution Mode | Flow Rate | Application Note | Source(s) |

|---|---|---|---|---|---|

| 0.1% Orthophosphoric Acid (aq) | Water:Acetonitrile (5:95 v/v) | Gradient | 1.5 mL/min | Separation of Montelukast from seven impurities and degradants. | researchgate.netsemanticscholar.org |

| Phosphate buffer | Methanol-Acetonitrile (1:1) | Gradient | 1.0 mL/min | Detection of multiple related substances. | google.com |

| 0.15% Trifluoroacetic Acid (aq) | 0.15% Trifluoroacetic Acid in Acetonitrile | Gradient | 1.5 mL/min | Measurement of Montelukast and various impurities. | google.com |

| Acetonitrile and Methanol (68:32 v/v) | - | Isocratic | 0.5 mL/min | U-HPLC method for Montelukast and its impurities. | researchgate.net |

| 1 mM Sodium Acetate buffer (pH 6.3) | Acetonitrile | Isocratic (10:90 v/v) | 1.5 mL/min | Estimation of Montelukast sodium in bulk and tablets. | nih.gov |

Detection Wavelength: The selection of an appropriate UV detection wavelength is crucial for achieving adequate sensitivity for all compounds of interest. Montelukast and its impurities possess chromophores that allow for UV detection. Wavelengths are chosen based on the UV spectra of the API and impurities to ensure all components can be detected. Commonly reported wavelengths range from 225 nm to 285 nm, with specific values like 225 nm, 226 nm, 255 nm, and 284 nm being used to optimize the response for both the parent drug and its related substances. researchgate.netresearchgate.netgoogle.comajrconline.org A photodiode array (PDA) detector is often employed to assess peak purity and to select the optimal wavelength during method development. researchgate.netjpionline.org

System Suitability: System suitability testing (SST) is a mandatory part of any analytical method and is performed before sample analysis to ensure the chromatographic system is performing adequately. jpionline.orgcrgjournals.com Key SST parameters include:

Resolution: The separation between two adjacent peaks. A resolution value greater than 1.5 (or 2.0 in some standards) is typically required to ensure baseline separation. researchgate.net

Tailing Factor: Measures peak symmetry. A value close to 1 is ideal, with acceptance criteria usually falling between 0.8 and 1.5. jpionline.orgajrconline.orgajper.com

Theoretical Plates: A measure of column efficiency. Higher numbers indicate better efficiency. jpionline.orgajrconline.orgajper.com

Repeatability (%RSD): The precision of replicate injections of a standard solution, typically requiring a relative standard deviation (RSD) of less than 2.0%. crgjournals.com

Table 3: Detection Wavelength and System Suitability Parameters in Montelukast Analysis

| Detection Wavelength | System Suitability Parameter | Typical Value/Limit | Source(s) |

|---|---|---|---|

| 225 nm | Resolution | > 2 between critical pairs | researchgate.net |

| 255 nm | Resolution | > 3.0 for main peak and adjacent impurity | google.com |

| 226 nm | LOD / LOQ | 0.21 µg/mL / 0.64 µg/mL | researchgate.net |

| 284 nm | Tailing Factor | 1.118 | ajrconline.org |

| 244 nm | Theoretical Plates | > 2000 | jpionline.org |

| 215 nm | Retention Time | ~20 min (Montelukast) | wisdomlib.org |

Gas Chromatography (GC) Considerations for Potential Volatile Precursors or Derivatives.wisdomlib.orgoup.com

While LC is the primary tool for non-volatile impurities like the Bisolefin, Gas Chromatography (GC), particularly coupled with Mass Spectrometry (GC-MS), is essential for identifying and quantifying potentially genotoxic volatile or semi-volatile impurities that may be present as precursors or reactants from the manufacturing process. wisdomlib.org For instance, the synthesis of Montelukast may involve reagents like methyl iodide and methanesulfonyl chloride. wisdomlib.org These can lead to the formation of genotoxic impurities such as methyl iodide and methyl methanesulfonate. wisdomlib.org A GC-MS method has been specifically developed and validated for the sensitive detection of these compounds in Montelukast sodium, demonstrating the applicability of GC for monitoring specific, volatile-related substances. wisdomlib.org

Supercritical Fluid Chromatography (SFC) for Related Isomers.scirp.orgscirp.orgrajpub.comresearchgate.netgoogleapis.com

Supercritical Fluid Chromatography (SFC) is a powerful normal-phase chromatographic technique that is particularly well-suited for the separation of chiral compounds and isomers. scirp.orgscirp.org Montelukast is a chiral molecule, and controlling its enantiomeric purity is critical. SFC has been successfully developed to separate the desired R-enantiomer from its unwanted S-enantiomer. scirp.orgscirp.org This technique could also be applied to separate other isomeric impurities, such as geometric isomers (cis/trans) like those related to the bisolefin structure.

The method typically uses a chiral stationary phase, such as an amylose-based Chiralpak AS-H column. scirp.orgscirp.orgrajpub.com The mobile phase consists of supercritical carbon dioxide (CO2) as the main solvent, with a small percentage of an organic modifier like 2-propanol or ethanol. scirp.orgscirp.org SFC offers advantages of being a "green" technology due to the reduced use of organic solvents and providing fast, efficient separations. rajpub.com

Validation of Analytical Methods for Montelukast Bisolefin Impurity

The validation of analytical methods is a mandatory process in pharmaceutical quality control, demonstrating that a specific method is suitable for its intended purpose. For the this compound, this involves a series of studies to confirm the method's performance characteristics.

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. semanticscholar.org In the context of Montelukast, analytical methods, particularly High-Performance Liquid Chromatography (HPLC), must be able to separate the this compound from Montelukast itself and other known impurities. semanticscholar.orgnih.gov

Stress testing, also known as forced degradation studies, is a key component of specificity validation. semanticscholar.org By subjecting the Montelukast drug substance to various stress conditions like acid and base hydrolysis, oxidation, photolysis, and thermal stress, potential degradation products are generated. semanticscholar.orgresearchgate.net The analytical method must then demonstrate that the peak corresponding to the this compound is free from interference from these newly formed degradants. researchgate.net The use of a photodiode array (PDA) detector can confirm the peak purity of the analyte, ensuring that the chromatographic peak for the bisolefin impurity is homogenous. semanticscholar.org Successful separation of the drug from process impurities and degradation products under various stress conditions has been achieved using columns such as an Atlantis dC18 column. researchgate.net

Linearity, Range, and Quantitation Limits (LOQ) for Trace Analysis

For the quantitative determination of trace impurities like this compound, establishing linearity, range, and the limit of quantitation (LOQ) is crucial.

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. For Montelukast impurities, linear calibration plots are typically obtained over a range from the LOQ up to a certain percentage of the specification limit. semanticscholar.org Correlation coefficients (r) greater than 0.99 are generally required to demonstrate a strong linear relationship between peak area and concentration. semanticscholar.orgnih.gov

Range: The range of an analytical method is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

Limit of Quantitation (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For Montelukast impurities, LOQ values are often in the range of micrograms per milliliter (µg/mL). nih.govresearchgate.net For instance, validated methods have reported LOQ values for various Montelukast impurities to be between 0.015 and 0.03 µg/mL. nih.gov One study established the LOQ for certain impurities at 0.025 µg/g. researchgate.net Another study reported the LOQ for Montelukast to be 3.97 µg/ml. nih.gov

The following table summarizes typical validation parameters for Montelukast and its impurities found in various studies:

| Parameter | Montelukast | Montelukast Impurities | Source |

| Linearity Range | 1-100 µg/ml | LOQ to 0.824% w/w | semanticscholar.orgnih.gov |

| Correlation Coefficient (r) | >0.999 | >0.997 | semanticscholar.orgnih.gov |

| Limit of Detection (LOD) | 1.31 µg/ml | 0.033-0.150 µg/mL | semanticscholar.orgnih.gov |

| Limit of Quantitation (LOQ) | 3.97 µg/ml | 0.015-0.03 µg/mL | nih.govnih.gov |

Precision and Accuracy Assessments

Precision and accuracy are fundamental to the reliability of a quantitative method.

Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). For Montelukast impurity analysis, precision is assessed at different levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment. nih.gov

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations, for example, on different days, or with different analysts or equipment. nih.gov For Montelukast impurity methods, the %RSD for precision studies is expected to be low, often well below 5%. semanticscholar.org

Accuracy: This is the closeness of the test results obtained by the method to the true value. It is often determined by spiking the drug substance with known amounts of the impurity at different concentration levels. The recovery of the added impurity is then calculated. For Montelukast impurities, recovery values are typically expected to be within a range of 85% to 115%. nih.govresearchgate.net Studies have shown accuracy for known impurities in the range of 94-108%. researchgate.net

Method Robustness and Transferability

Robustness: This is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. researchgate.net It provides an indication of its reliability during normal usage. For HPLC methods, these variations can include changes in:

Flow rate of the mobile phase researchgate.net

pH of the mobile phase buffer researchgate.net

Column temperature

Composition of the mobile phase jneonatalsurg.com The method is considered robust if the system suitability parameters, such as resolution and peak asymmetry, remain within acceptable limits despite these small changes. researchgate.net

Transferability: This demonstrates that a method can be successfully transferred from one laboratory to another. This is crucial for methods intended for use in different quality control laboratories. The process involves a comparative testing of the same samples by both the transferring and receiving laboratories to ensure that comparable results are obtained.

Impurity Profiling Methodologies for Montelukast Drug Substance

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. researchgate.net This is essential for controlling the quality of the API and ensuring its safety.

The United States Pharmacopeia (USP) lists six impurities for Montelukast. rsc.org However, other impurities can arise from various sources, including the synthesis process and degradation. rsc.orgrroij.com For instance, exposure of Montelukast to sunlight can lead to photolytic degradation and the formation of novel impurities. rsc.orgrsc.org One such impurity was identified as (E)-2-(2-(3-(3-(2-(7-chloroquinolin-2-yl) vinyl)phenyl)-3-((2-methylenebutyl)thio) propyl)phenyl)propan-2-ol. rsc.org Other identified impurities include Montelukast sulfoxide (B87167), cis-isomer, Michael adducts I and II, methylketone, and methylstyrene. rroij.comnih.gov

Application of LC-MS/MS in Comprehensive Impurity Detection

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for impurity profiling. researchgate.netglobalresearchonline.net While HPLC with UV detection is widely used for routine quality control, LC-MS provides critical molecular weight information that is invaluable for identifying unknown impurities. globalresearchonline.netshimadzu.com

The process typically involves:

Initial Detection: HPLC-UV is used to detect and quantify known and unknown impurities. globalresearchonline.net

Identification: When an unknown impurity is detected, LC-MS is employed to determine its molecular weight. globalresearchonline.netshimadzu.com This information, combined with knowledge of the synthetic process and potential degradation pathways, helps in postulating a structure for the impurity.

Structural Elucidation: For definitive structure confirmation, techniques like high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are often used, which may require isolation of the impurity by preparative HPLC. researchgate.netrsc.org

LC-MS/MS offers even greater selectivity and sensitivity, which is particularly useful for the analysis of complex samples and for structural elucidation through fragmentation studies. researchgate.net For example, LC-MS has been instrumental in identifying several process-related and degradation impurities of Montelukast. researchgate.net However, it is important to note that some isomeric impurities, such as the cis-isomer of Montelukast, may be difficult to differentiate by MS alone and may require the complementary data from UV detection for proper identification. globalresearchonline.net Therefore, an integrated approach using both UV and MS detectors provides the most comprehensive information for impurity profiling. globalresearchonline.net

Control Strategies and Regulatory Framework for Montelukast Bisolefin Impurity

Compliance with International Regulatory Guidelines for Impurities

The control of impurities in active pharmaceutical ingredients (APIs) like montelukast (B128269) is a critical aspect of drug development and manufacturing, governed by a comprehensive framework of international regulatory guidelines. pharmaknowledgeforum.com The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established widely accepted guidelines to ensure the quality, safety, and efficacy of drug substances. jpionline.org These guidelines provide a scientific basis for the classification, reporting, and control of impurities. europa.eu

Classification of Related Substances

Impurities in new drug substances are broadly classified by ICH into three main categories: organic impurities, inorganic impurities, and residual solvents. europa.eugally.ch

Organic Impurities : These can arise during the manufacturing process or storage of the drug substance. gally.chikev.org They are often structurally related to the drug substance and can include starting materials, by-products, intermediates, and degradation products. jpionline.orgeuropa.eu Reagents, ligands, and catalysts also fall under this category. ikev.org The Montelukast Bisolefin Impurity is classified as an organic impurity, as it is a process-related substance formed during the synthesis of Montelukast.

Inorganic Impurities : These impurities are typically derived from the manufacturing process and are often known and identified. europa.eugally.ch They can include reagents, ligands, catalysts, heavy metals or other residual metals, inorganic salts, and other materials like filter aids. europa.eu

Residual Solvents : These are organic or inorganic liquids used during the synthesis of a new drug substance or the formulation of a drug product. ich.org Since they are a component of the manufacturing process, their levels in the final product must be controlled according to the specific limits set forth in the ICH Q3C guidelines. europa.euich.org

Establishing Reporting and Control Thresholds for Montelukast Impurities

The ICH Q3A(R2) guideline establishes a framework for the reporting, identification, and qualification of impurities in new drug substances. ich.org These thresholds are based on the maximum daily dose (MDD) of the drug. slideshare.net The principle is that higher doses allow for lower percentage thresholds, as the total daily intake (TDI) of the impurity is the primary safety concern. gmpinsiders.com

Reporting Threshold : A limit above which an impurity must be reported in a registration application. europa.euich.org Any impurity found at a level greater than the reporting threshold should be documented. slideshare.net

Identification Threshold : A limit above which an impurity's structure must be determined. slideshare.net For any impurity appearing in a new drug substance at a level greater than this threshold, its structure must be characterized. ikev.org

Qualification Threshold : A limit above which an impurity must be justified from a safety perspective. europa.euslideshare.net Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level. gally.ch If an impurity level exceeds this threshold, further safety studies may be required. ich.org

Below is a table summarizing the standard ICH Q3A(R2) thresholds.

Table 1: ICH Thresholds for Impurities in New Drug Substances| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI (whichever is lower) | 0.15% or 1.0 mg TDI (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Source: Based on ICH Q3A(R2) Guidelines. slideshare.net

For any unspecified impurity, a general specification limit of not more than the identification threshold is often included. gally.ch

Risk Assessment Methodologies for Process and Elemental Impurities

A risk-based approach is fundamental to controlling impurities in pharmaceutical products. toref-standards.comeuropa.eu This methodology, guided by ICH Q9 (Quality Risk Management), involves identifying, analyzing, and evaluating potential risks to product quality and patient safety. europa.eueuropa.eu For elemental impurities, the ICH Q3D guideline provides a specific framework for risk assessment. europa.euich.org While Q3D is specific to elemental impurities, its principles can be broadly applied to other types of impurities, including process-related organic impurities like this compound.

The risk assessment process generally involves:

Identifying Potential Impurities : This step involves a thorough evaluation of the manufacturing process, including raw materials, solvents, reagents, intermediates, and equipment, to identify all potential sources of impurities. pharmaknowledgeforum.combmj.com

Evaluating Impurity Levels : The observed or predicted level of each impurity is determined and compared against established safety thresholds, such as the Permitted Daily Exposure (PDE) for elemental impurities or qualification thresholds for organic impurities. ich.orgbmj.com

Summarizing and Documenting : The risk assessment is documented, outlining the identified impurities, their potential sources, and the evaluation of risk. ich.org

Developing a Control Strategy : Based on the risk assessment, a control strategy is developed. bmj.com This may involve implementing additional controls to limit impurities or justifying that existing process controls are sufficient. ich.org

This systematic approach allows manufacturers to focus control efforts on the impurities that pose the greatest risk, ensuring the final drug substance is safe and of high quality. europa.eu

Strategies for Minimizing and Controlling this compound in Manufacturing

Effective control of the this compound relies on a multi-faceted strategy that begins with a deep understanding of the manufacturing process and the quality of starting materials. toref-standards.comveeprho.com The goal is to prevent the formation of the impurity or to purge it effectively during processing. veeprho.com

Process Optimization and In-Process Control

Optimizing the manufacturing process is a primary strategy for minimizing the formation of the this compound and other related substances. toref-standards.comaquigenbio.com By carefully controlling reaction conditions, manufacturers can reduce the generation of by-products. pharmaguideline.com

Key process optimization strategies include:

Adjusting Reaction Conditions : Modifying parameters such as temperature, pH, and reaction time can significantly influence the selectivity of chemical reactions and reduce the formation of side products. pharmaguideline.compharmatimesofficial.com An improved process for montelukast synthesis has been developed that utilizes linear or cyclic polyethers to enhance the selectivity of the key substitution reaction, thereby minimizing impurity content. acs.orgacs.orgresearchgate.net

Advanced Purification Techniques : Employing robust purification methods like crystallization, chromatography, and filtration is essential for removing impurities from the final API. pharmaknowledgeforum.compharmaguideline.com For montelukast, purification is often achieved by converting the crude product into well-crystallizing amine salts, which allows for the effective removal of impurities through recrystallization. acs.org

In-Process Controls (IPCs) : Implementing checks at critical stages of the production process ensures that impurity levels are monitored and controlled before they can compromise the final product. veeprho.comsynthinkchemicals.com This can involve real-time monitoring of reaction parameters to ensure consistency and limit variability. aquigenbio.com

Raw Material and Intermediate Purity Specifications

The quality of raw materials and intermediates is a foundational element in controlling impurities in the final API. globalpharmatek.comsalvavidaspharma.com Impurities present in starting materials can be carried through the synthetic process or can react to form new impurities. pharmatimesofficial.com

Strategies for ensuring the purity of input materials include:

Stringent Specifications : Establishing and enforcing strict quality and purity specifications for all starting materials, reagents, and intermediates is crucial. veeprho.comqpeople.be

Supplier Qualification : A robust supplier qualification program ensures that raw materials are sourced from reliable manufacturers who can consistently provide materials of the required quality. toref-standards.comqpeople.be

Thorough Testing : Implementing comprehensive testing of incoming raw materials verifies their identity, purity, and quality before they are used in manufacturing. contractlaboratory.comredalyc.org This prevents substandard materials from entering the production chain. contractlaboratory.com

By controlling the quality of inputs, manufacturers can significantly reduce the potential for impurity formation downstream, leading to a more consistent and higher-quality final product. globalpharmatek.comsalvavidaspharma.com

Table 2: Key Strategies for Controlling this compound| Strategy | Description | Key Actions |

|---|---|---|

| Process Optimization | Refining the manufacturing process to minimize the formation of the bisolefin impurity. toref-standards.comaquigenbio.com | - Adjust reaction temperature, pH, and time. pharmatimesofficial.com |

| In-Process Controls | Monitoring the manufacturing process at critical steps to ensure impurities are controlled. veeprho.comsynthinkchemicals.com | - Real-time monitoring of reaction parameters. aquigenbio.com |

| Raw Material Control | Ensuring the high purity of all materials used in the synthesis. globalpharmatek.comsalvavidaspharma.com | - Set strict purity specifications for starting materials and intermediates. veeprho.com |

Role of Reference Standards in Impurity Analysis

The accurate detection and quantification of impurities are critical for ensuring the safety and efficacy of pharmaceutical products. In the context of montelukast production, reference standards of its impurities, including the this compound, play an indispensable role in analytical chemistry and quality control. evitachem.comgoogle.com These standards are highly purified compounds of known concentration and structure, which serve as a benchmark against which impurities in a sample can be measured. google.com

For an unambiguous determination of substances through analytical methods like High-Performance Liquid Chromatography (HPLC), it is necessary to have standards for both the Active Pharmaceutical Ingredient (API) and its individual impurities. google.com The chemical structure of these standards must be rigorously verified, typically using spectral methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). google.com Once authenticated, these standards are crucial for developing and validating analytical methods that can reliably assess the purity of each manufactured batch of the API. google.comgoogle.com The availability of impurity standards is paramount; without them, it is exceedingly difficult to determine the true content of impurities, establish an acceptable analytical method, and validate it for routine use. google.com

Utilization of this compound as an Analytical Reference Standard

The this compound is primarily used as an analytical reference standard for testing the purity of montelukast sodium formulations. evitachem.com Its availability is essential for pharmaceutical research, product development, quality control (QC), method validation, and stability studies. synzeal.com Regulatory guidelines from bodies like the International Council for Harmonisation (ICH) mandate the strict control of impurities, making the identification and quantification of compounds like the bisolefin impurity a critical aspect of regulatory compliance. evitachem.com

In practice, the isolated and purified this compound is used to:

Develop and Validate Analytical Methods: It is used to set up and validate analytical techniques, particularly HPLC, designed for the control of the montelukast production process and the quality assessment of the final drug substance. google.com

Identify and Quantify Impurities: The standard allows for the precise identification of the bisolefin impurity peak in a chromatogram based on its retention time and enables its accurate quantification. researchgate.net

System Suitability Testing: It is used to ensure that the analytical system is performing correctly before analyzing samples.

Assess Stability: The standard helps in monitoring the formation of the bisolefin impurity during stability studies of both the drug substance and the final drug product. synzeal.com

By serving as a reference point, the this compound standard ensures that the levels of this specific impurity in montelukast products are kept within acceptable, safe limits as mandated by regulatory authorities. evitachem.com

Stability Control and Mitigation of Impurity Formation in Drug Product

The chemical stability of montelukast is a significant concern, as the molecule contains several functional groups that make it susceptible to degradation. google.com The formation of impurities, including the this compound, can occur during synthesis, storage, and the manufacturing of the final dosage form. researchgate.net Therefore, robust control strategies are essential to ensure the stability of the drug product and minimize impurity levels.

Key factors influencing the stability of montelukast include exposure to light, heat, and oxygen. evitachem.comgoogle.com The compound is known to be sensitive to light and heat, which can lead to degradation. evitachem.com Photo-instability is a particular issue, with exposure to light potentially causing the formation of isomers and other degradation products. google.comresearchgate.net Consequently, manufacturing processes are often designed to mitigate these risks by carrying out production in light-impermeable equipment and under an inert atmosphere to exclude oxygen. google.com

Q & A

Q. What are the standard analytical methods for detecting Montelukast Bisolefin Impurity in drug substances?

this compound is typically analyzed using reversed-phase high-performance liquid chromatography (RP-HPLC) and capillary electrophoresis (CE) .

- RP-HPLC : Utilizes gradient elution with parameters optimized to resolve Montelukast from its impurities. Critical parameters include column type (C18), mobile phase composition (e.g., acetonitrile-phosphate buffer), and detection wavelength (265–280 nm). System suitability requires a resolution ≥1.5 between Montelukast and the methylketone impurity .

- CE : A borate buffer (pH 9.2) with additives like SDS and 2-hydroxypropyl-γ-cyclodextrin enables efficient separation of Montelukast and its cis-isomer in ≤9 minutes, achieving >900,000 theoretical plates .

Q. How is the cis-isomer of Montelukast generated and resolved during impurity analysis?

The cis-isomer is generated by exposing Montelukast to ambient light for ~20 minutes, inducing photodegradation. Chromatographic resolution (≥2.5) between the cis-isomer and Montelukast is achieved using:

Q. What are the acceptance criteria for impurity quantification in Montelukast Sodium?

- Individual impurities : ≤0.1% (unless specified otherwise in impurity tables).

- Total impurities : ≤0.6%.

- Reporting threshold : 0.05%.

Quantification uses the formula:

where , , , and represent peak responses and concentrations of impurities and Montelukast .

Advanced Research Questions

Q. How can Analytical Quality by Design (AQbD) principles optimize LC methods for resolving this compound?

AQbD involves three phases:

Screening : Evaluate critical parameters (gradient slope, initial/final organic phase concentration).

Optimization : Use design-of-experiment (DoE) to model interactions between variables.

Robustness testing : Validate method resilience under ±10% parameter variations.

For example, Shimadzu’s LabSolutions MD software visualizes the "design space" to balance resolution and runtime, ensuring robustness .

Q. How to resolve contradictions in impurity quantification data between HPLC and CE methods?

Discrepancies may arise due to:

- Detection sensitivity : HPLC-UV may miss low-level impurities detectable by CE-UV.

- Degradation kinetics : CE is faster, reducing degradation during analysis (e.g., cis-isomer formation slows after 48 hours) .

Validation steps : - Cross-validate using spiked impurity recovery studies (80–120% recovery).

- Compare peak purity indices (HPLC-PDA vs. CE-UV).

- Replicate conditions (light exposure, oxygen levels) to align degradation profiles .

Q. What advanced techniques are used for structural elucidation of this compound?

- LC-HRMS/MS : Identifies molecular formulae and fragmentation pathways.

- NMR spectroscopy : Confirms stereochemistry and functional groups.

- Differential Scanning Calorimetry (DSC) : Detects polymorphic variations.

For trace impurities (<0.1%), preparative HPLC isolates sufficient quantities for analysis .

Q. How to design stability studies for this compound under ICH guidelines?

- Forced degradation : Expose Montelukast to light (ICH Q1B), heat (40–60°C), humidity (75% RH), and oxidative conditions (H2O2).

- Kinetic modeling : Monitor impurity formation rates using Arrhenius equations to predict shelf-life.

- Critical parameters : Light exposure during sample preparation increases cis-isomer formation, requiring low-actinic glassware .

Methodological Challenges and Solutions

Q. How to address batch-to-batch variability in impurity profiles during method validation?

- Standardize reference materials : Use pharmacopeial standards (e.g., USP Montelukast for Peak Identification RS) .

- Implement system suitability tests : Ensure resolution between Montelukast, cis-isomer, and methylketone impurity remains consistent .

- Statistical tools : Apply multivariate analysis (e.g., PCA) to identify outlier batches.

Q. What are the limitations of current impurity quantification methods, and how can they be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.